Cas no 812649-11-9 (CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO-)
![CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO- structure](https://ja.kuujia.com/scimg/cas/812649-11-9x500.png)
CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO- 化学的及び物理的性質
名前と識別子
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- CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO-
- 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
- 7,8,9,10-tetrahydro-2-bromo-cyclohepta[b]indol-6(5h)-one
- 2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
- SCHEMBL4156981
- 812649-11-9
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- インチ: InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2
- InChIKey: YTJCIVOFNSPMGX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 277.01023Da
- どういたいしつりょう: 277.01023Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 32.9Ų
CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662871-1g |
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one |
812649-11-9 | 98% | 1g |
¥26917.00 | 2024-07-28 |
CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO- 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Book reviews
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4. Back matter
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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9. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO-に関する追加情報
CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO: A Comprehensive Overview of Its Chemical Properties and Recent Applications
The compound with the CAS number 812649-11-9, identified as CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, characterized by its brominated structure and tetrahydropyran ring system, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development.
At the core of understanding this compound lies its molecular architecture. The presence of a CYCLOHEPT[B]INDOL backbone suggests a fused bicyclic system consisting of a heptane ring and an indole moiety. The 6(5H)-ONE designation indicates the presence of a carbonyl group at the sixth position of the indole ring, contributing to its reactivity and potential utility in forming various chemical bonds. The bromination at the 2-position further enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions and other palladium-catalyzed processes.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards heterocyclic compounds due to their prevalence in biologically active molecules. The CYCLOHEPT[B]INDOL scaffold is particularly noteworthy for its role in several pharmacophores that exhibit significant therapeutic potential. For instance, derivatives of this scaffold have been explored in the development of compounds targeting neurological disorders, cancer therapies, and anti-inflammatory agents. The brominated derivative CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO is no exception and has been investigated for its potential as a precursor in synthesizing novel therapeutic agents.
The tetrahydropyran ring system in this compound adds another layer of complexity and functionality. This saturated cycloalkanone moiety can serve as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties. Such modifications are crucial in optimizing pharmacokinetic profiles and enhancing binding affinity to biological targets. The bromine atom at the 2-position further facilitates these modifications by acting as a reactive site for various coupling reactions, including Suzuki-Miyaura and Stille couplings.
Recent studies have highlighted the importance of this compound in medicinal chemistry. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in cancer progression. For example, derivatives of CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO have been shown to inhibit kinases and other enzymes that play pivotal roles in tumor growth and metastasis. These findings underscore the compound's potential as a lead structure in drug discovery efforts aimed at combating various forms of cancer.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic utility. The introduction of the bromine atom at the 2-position can be achieved through electrophilic aromatic substitution reactions or direct bromination protocols. Once brominated, the tetrahydropyran ring can be constructed via cyclization reactions or through functional group interconversions involving alcohols or ketones. These synthetic pathways underscore the compound's flexibility as a building block in organic synthesis.
In addition to its pharmaceutical applications, CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO has found utility in materials science and agrochemical research. Its unique structural features make it a valuable intermediate in synthesizing polymers with specific optical or electronic properties. Furthermore, derivatives of this compound have been explored as potential herbicides and fungicides due to their ability to interact with biological targets in plants.
The future prospects for this compound are promising. Ongoing research is focused on expanding its chemical space through novel synthetic methodologies and exploring new applications in drug discovery. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the identification of new derivatives with enhanced biological activity. Additionally, collaborations between academia and industry are likely to drive innovation by combining expertise in organic synthesis with medicinal chemistry.
In conclusion, CYCLOHEPT[B]INDOL-6(5H)-ONE, 2-BROMO-7,8,9,10-TETRAHYDRO represents a fascinating molecule with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its applications in medicine, materials science, and beyond.
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